molecular formula C10H15N3O2 B11082279 N-ethyl-N'-(4-nitrophenyl)ethane-1,2-diamine

N-ethyl-N'-(4-nitrophenyl)ethane-1,2-diamine

Cat. No.: B11082279
M. Wt: 209.24 g/mol
InChI Key: CFDAXWLTQQMKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C10H15N3O2 It is characterized by the presence of an ethyl group attached to a nitrogen atom, which is further connected to a 4-nitrophenyl group through an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine typically involves the reaction of 4-nitroaniline with ethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

  • Step 1: Nitration of Aniline

    • Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.
    • Reaction conditions: Temperature around 0-5°C, slow addition of nitric acid to avoid over-nitration.
  • Step 2: Alkylation with Ethylamine

    • 4-nitroaniline is then reacted with ethylamine in the presence of a catalyst such as palladium on carbon (Pd/C).
    • Reaction conditions: Temperature around 50-60°C, hydrogen atmosphere to facilitate the reduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control, as well as real-time monitoring of reaction progress, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

  • Reduction

    • The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Pd/C).
  • Substitution

    • The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
  • Oxidation

    • The compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution Reagents: Alkyl halides, aryl halides

Major Products Formed

    Reduction: N-ethyl-N’-(4-aminophenyl)ethane-1,2-diamine

    Substitution: Various N-alkyl or N-aryl derivatives

    Oxidation: Nitroso or nitro derivatives

Scientific Research Applications

N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
    • Used in the development of diagnostic assays.
  • Medicine

    • Explored for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
    • Studied for its antimicrobial and anticancer properties.
  • Industry

    • Utilized in the production of dyes and pigments.
    • Applied in the manufacture of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved in its mechanism of action include:

  • Enzyme Inhibition

    • The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
  • Receptor Modulation

    • It may interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:

  • N-ethyl-N’-(4-aminophenyl)ethane-1,2-diamine

    • Similar structure but with an amino group instead of a nitro group.
    • Exhibits different reactivity and biological activity.
  • N-methyl-N’-(4-nitrophenyl)ethane-1,2-diamine

    • Similar structure but with a methyl group instead of an ethyl group.
    • Shows variations in chemical and physical properties.
  • N-ethyl-N’-(3-nitrophenyl)ethane-1,2-diamine

    • Similar structure but with the nitro group in the meta position.
    • Displays different reactivity and interaction with molecular targets.

Conclusion

N-ethyl-N’-(4-nitrophenyl)ethane-1,2-diamine is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool for research and development in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-ethyl-N'-(4-nitrophenyl)ethane-1,2-diamine

InChI

InChI=1S/C10H15N3O2/c1-2-11-7-8-12-9-3-5-10(6-4-9)13(14)15/h3-6,11-12H,2,7-8H2,1H3

InChI Key

CFDAXWLTQQMKRJ-UHFFFAOYSA-N

Canonical SMILES

CCNCCNC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.